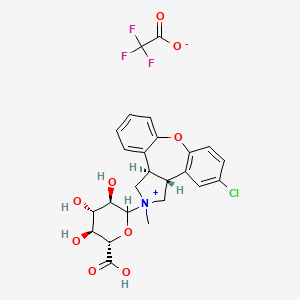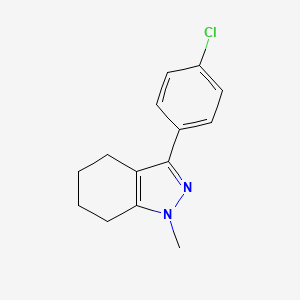
(6-Ethyl-5-methoxypyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethyl-5-methoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2O. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-5-methoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-ethyl-5-methoxypyridine.
Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(6-Ethyl-5-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanamine group to primary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(6-Ethyl-5-methoxypyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Ethyl-5-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but lacks the ethyl group.
2-(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of an ethyl group.
2-(Chloromethyl)-6-methoxypyridine: Contains a chloromethyl group instead of a methanamine group.
Uniqueness
(6-Ethyl-5-methoxypyridin-2-yl)methanamine is unique due to the presence of both the ethyl and methanamine groups, which confer specific chemical and biological properties
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(6-ethyl-5-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2O/c1-3-8-9(12-2)5-4-7(6-10)11-8/h4-5H,3,6,10H2,1-2H3 |
InChIキー |
QTQYLQFUOZBQHU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

